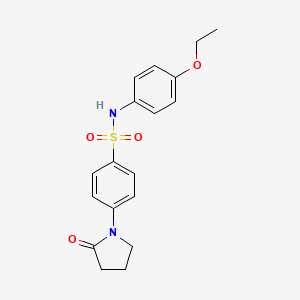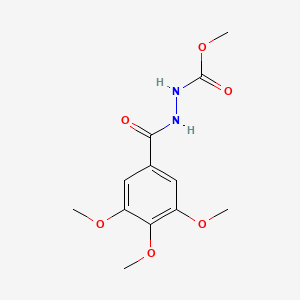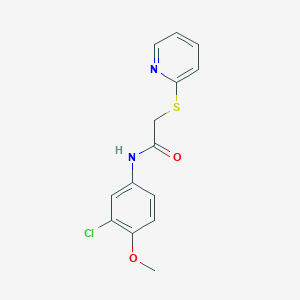
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione, also known as Clodinafop-propargyl, is a herbicide that is widely used in agriculture to control the growth of grassy weeds. The compound belongs to the family of aryloxyphenoxypropionate herbicides, which act by inhibiting the synthesis of fatty acids in plants. Clodinafop-propargyl has gained popularity due to its high selectivity towards grassy weeds and low toxicity to non-target organisms.
Mecanismo De Acción
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl acts by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids in plants. The inhibition of ACC leads to a decrease in the production of fatty acids, which are essential for the growth and development of plants. This results in the death of the target weeds.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl has no significant effect on the biochemical and physiological processes of non-target organisms such as fish, birds, and mammals. The compound is rapidly metabolized and excreted from the body, which reduces its potential for accumulation in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl has several advantages for use in laboratory experiments. The compound is readily available, relatively inexpensive, and has a high purity. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to prepare solutions for experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl. One area of research could focus on the development of new formulations of the compound that are more effective in controlling the growth of weeds. Another area of research could investigate the potential use of 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl in combination with other herbicides to enhance its herbicidal activity. Additionally, research could be conducted to explore the potential use of 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl in other applications such as the treatment of fungal infections in plants.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl involves the reaction of 4-chlorophenyl hydrazine with ethyl acetoacetate to form 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione. The product is then treated with propargyl bromide to yield 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl. The synthesis process is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl has been extensively studied for its herbicidal properties. Several studies have shown that the compound is effective in controlling the growth of grassy weeds in various crops such as wheat, barley, rice, and maize. The compound has also been found to have a low toxicity to non-target organisms such as fish, birds, and mammals.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c10-6-1-3-7(4-2-6)12-9(14)11-8(13)5-15-12/h1-4H,5H2,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQLKGXVGVHIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(O1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,2,4-oxadiazinane-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)




![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)
![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)

![methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5706798.png)
![N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide](/img/structure/B5706804.png)

![5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid](/img/structure/B5706814.png)
![N,N-diethyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5706816.png)
